molecular formula C10H12ClN B172812 (4-Chlorophenyl)(cyclopropyl)methanamine CAS No. 123312-22-1

(4-Chlorophenyl)(cyclopropyl)methanamine

Cat. No. B172812
M. Wt: 181.66 g/mol
InChI Key: VOLXFYJGXYAYQP-UHFFFAOYSA-N
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Description

“(4-Chlorophenyl)(cyclopropyl)methanamine” is a chemical compound with the molecular formula C10H12ClN . It has an average mass of 181.662 Da and a monoisotopic mass of 181.065826 Da .


Molecular Structure Analysis

The InChI string for “(4-Chlorophenyl)(cyclopropyl)methanamine” is InChI=1S/C10H12ClN/c11-9-3-1-8 (2-4-9)10 (7-12)5-6-10/h1-4H,5-7,12H2 . The canonical SMILES string is C1CC1 (CN)C2=CC=C (C=C2)Cl .


Physical And Chemical Properties Analysis

“(4-Chlorophenyl)(cyclopropyl)methanamine” has a molecular weight of 181.66 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 2 . Its exact mass is 181.0658271 g/mol, and its monoisotopic mass is also 181.0658271 g/mol . The topological polar surface area is 26 Ų .

Scientific Research Applications

  • Insecticide Intermediate Synthesis

    • Synthesis of Flucycloxuron Intermediate : (4-Chlorophenyl)(cyclopropyl)methanamine is utilized in synthesizing intermediates for flucycloxuron, an insecticide. This synthesis involves acylation, cyclization, and a one-pot reaction yielding a product with a 70.6% yield. The process is optimized for increased yield and simplicity (Gao Xue-yan, 2011).
  • Anticancer and Antituberculosis Studies

    • Anticancer and Antituberculosis Potential : Derivatives of (4-Chlorophenyl)(cyclopropyl)methanamine have been synthesized and tested for their anticancer and antituberculosis properties. Some derivatives showed in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis effects (S. Mallikarjuna, Basawaraj Padmashali, & C. Sandeep, 2014).
  • Luminescent Materials

    • Synthesis of Luminescent Complexes : This compound is used in the synthesis of luminescent mono- and binuclear cyclometalated platinum(II) complexes, which are emissive in fluid solutions at room temperature. These complexes have applications in the study of fluid- and solid-state interactions (S. Lai et al., 1999).
  • Transfer Hydrogenation Reactions

    • Catalysts in Hydrogenation : (4-Chlorophenyl)(cyclopropyl)methanamine is involved in synthesizing N-heterocyclic ruthenium(II) complexes, which are effective catalysts in transfer hydrogenation reactions. These reactions have broad applications in organic synthesis (Şemistan Karabuğa et al., 2015).
  • Anti-Mycobacterial Agents

    • Synthesis of Anti-Mycobacterial Compounds : An efficient synthesis process has been developed for producing compounds with anti-tubercular activities. These compounds, derived from (4-Chlorophenyl)(cyclopropyl)methanamine, have shown promising activity against Mycobacterium tuberculosis (N. Dwivedi et al., 2005).
  • Synthesis of Sertraline Intermediate

    • Sertraline Hydrochloride Synthesis : This compound serves as an intermediate in the synthesis of sertraline hydrochloride, a widely used antidepressant. Improved synthesis methods involving (4-Chlorophenyl)(cyclopropyl)methanamine have been developed for this purpose (Krisztina Vukics et al., 2002).
  • Antigen Synthesis

    • Chlorfenapyr Antigen Creation : (4-Chlorophenyl)(cyclopropyl)methanamine is used in the synthesis of a hapten of chlorfenapyr, which is then conjugated to proteins to create antigens. This process is significant in developing assays for detecting chlorfenapyr (Liu ShunZi & Xu Han-hong, 2009).
  • Environmental Contaminant Studies

    • Tris(4-chlorophenyl)methane and Tris(4-chlorophenyl)methanol Source Identification : Research has identified (4-Chlorophenyl)(cyclopropyl)methanamine as a potential source of environmental contaminants like tris(4-chlorophenyl)methane and tris(4-chlorophenyl)methanol, indicating its environmental impact and significance in contamination studies (H. Buser, 1995).
  • Corrosion Protection in Industry

    • Corrosion Inhibition in Phosphate Industries : Derivatives of (4-Chlorophenyl)(cyclopropyl)methanamine, such as 1-(2-chlorophenyl)methanamine, are used as corrosion inhibitors in phosphate fertilizer industries. They demonstrate significant corrosion protection for stainless steel in acidic environments (R. Singh & R. Kumar, 2014).

properties

IUPAC Name

(4-chlorophenyl)-cyclopropylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,10H,1-2,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLXFYJGXYAYQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408973
Record name (4-chlorophenyl)(cyclopropyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)(cyclopropyl)methanamine

CAS RN

123312-22-1
Record name (4-chlorophenyl)(cyclopropyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-chlorophenyl)(cyclopropyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Borane tetrahydrofuran complex (1N in THF, 65.6 mL) was added to (4-chlorophenyl)(cyclopropyl)methanone O-methyl oxime (Intermediate 2) (2.75 g) in THF (100 mL) at 25° C. under nitrogen. The resulting solution was stirred at reflux for 3 hours, then cooled to 0° C. Water was carefully added, followed by aqueous NaOH (20%, 100 mL). The resulting mixture was stirred at reflux overnight, then allowed to cool to room temperature. The product was extracted into hexane, then dried over sodium sulfate, filtered and evaporated to afford (4-chlorophenyl)(cyclopropyl)methanamine as a clear oil (2.205 g, 93%).
Quantity
65.6 mL
Type
reactant
Reaction Step One
Name
(4-chlorophenyl)(cyclopropyl)methanone O-methyl oxime
Quantity
2.75 g
Type
reactant
Reaction Step One
Name
Intermediate 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Pettersson, DS Johnson… - Journal of Medicinal …, 2014 - ACS Publications
Herein we describe the design and synthesis of a novel series of γ-secretase modulators (GSMs) that incorporates a pyridopiperazine-1,6-dione ring system. To align improved potency …
Number of citations: 33 pubs.acs.org
MA Ibrahim, T Yamasaki, K Furukawa… - The Journal of …, 2022 - academic.oup.com
Glycosylphosphatidylinositol-specific phospholipase C (GPI-PLC) of Trypanosoma brucei, the causative protozoan parasite of African trypanosomiasis, is a membrane-bound enzyme …
Number of citations: 1 academic.oup.com
V Famiglini, G La Regina, A Coluccia… - Journal of Medicinal …, 2017 - ACS Publications
We designed and synthesized a series of chiral indolyarylsulfones (IASs) as new HIV-1 NNRTIs. The new IASs 8–37 showed potent inhibition of the HIV-1 WT NL4-3 strain and of the …
Number of citations: 18 pubs.acs.org

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